Actinidine

Feline Olfaction Behavioral Pharmacology Semiochemistry

Researchers studying feline behavior, ant chemical ecology, or antifungal natural products often face structural misidentification and substitute use that compromise data. Actinidine (CAS 524-03-8), a cyclopentapyridine alkaloid, provides a chemically verified probe with distinct stereochemistry. - Feline olfaction: Elicits prolonged engagement in a feline subpopulation, suggesting a distinct receptor pathway (Bol et al., 2022)[reference:0]. - Antifungal specificity: Demonstrates selective activity against Aspergillus ochraceus (41.9 mm inhibition zone)[reference:1]. - Semiochemical: Functions as an alarm pheromone in ponerine ants[reference:2].

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 524-03-8
Cat. No. B1206135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinidine
CAS524-03-8
Synonymsactinidine
actinidine hydrochloride, (+)-(R)-isome
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1CCC2=C1C=NC=C2C
InChIInChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1
InChIKeyZHQQRIUYLMXDPP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinidine: Iridoid Alkaloid Overview


Actinidine (CAS 524-03-8) is an iridoid monoterpene alkaloid belonging to the class of cyclopentapyridine compounds. It was the first cyclopentanoid monoterpene alkaloid to be discovered [1] and is produced naturally by a variety of plants, including valerian (Valeriana officinalis) and silver vine (Actinidia polygama), as well as by several insect species [2]. Actinidine is recognized for its role as a cat attractant, with effects comparable to nepetalactone [3], and functions as a semiochemical in certain ant species [4]. However, its procurement and application require careful differentiation from related iridoids and alkaloids due to its distinct chemical structure, stereochemistry, and biological activity profile.

Actinidine: Non-Substitutability Evidence


Generic substitution of actinidine with other iridoids or alkaloids—such as nepetalactone, dihydroactinidiolide, iridomyrmecin, or iridodial β-monoenol acetate—is not supported by scientific evidence. Actinidine exhibits a unique combination of a cyclopentapyridine core and specific stereochemistry, which results in a distinct olfactory and behavioral profile in cats [1], a specific antifungal spectrum against certain mycotoxin-producing fungi [2], and a specialized role as an alarm pheromone in ant chemical communication [3]. Furthermore, its biosynthetic pathway differs from that of typical pyridine alkaloids [4], underscoring its unique biochemical identity. The quantitative data presented below demonstrates that, for targeted research in feline olfaction, insect chemical ecology, or antifungal screening, actinidine cannot be simply replaced by a structurally similar analog without compromising experimental outcomes.

Actinidine: Differentiating Evidence


Extended Feline Response vs. Nepetalactone

In a controlled bioassay with 6 cats, actinidine elicited a longer response duration than any other tested secondary plant metabolite, including nepetalactone, in the subset of cats that responded to it [1]. While only a fraction of cats responded to actinidine, those that did exhibited a prolonged behavioral response, suggesting a distinct mechanism of action [1].

Feline Olfaction Behavioral Pharmacology Semiochemistry

Ant Alarm Pheromone vs. Trail Pheromone

In the ponerine ant Megaponera foetens, actinidine was identified as a pygidial gland compound that stimulated ants to leave the nest, indicative of an alarm reaction [1]. This contrasts with N,N-dimethyluracil, a poison gland compound from the same species, which elicited trail-following behavior [1]. Both activities were confirmed via behavioral experiments and electroantennogram responses with worker antennae [1].

Chemical Ecology Entomology Pheromone Research

Selective Antifungal Activity Against Aspergillus ochraceus

In a screen of antifungal activity against mycotoxin-producing fungi, actinidine (isolated from Nepeta clarkei) was most active against Aspergillus ochraceus, whereas iridodial β-monoenol acetate (isolated from Nepeta leucophylla) showed remarkable activity against Penicillium citrinum and Aspergillus fumigatus [1]. Both compounds demonstrated broad-spectrum antifungal activity but with differing specificities [1].

Antifungal Screening Natural Product Chemistry Mycology

Actinidin Catalytic Efficiency vs. Papain and Bromelain

Note: This evidence pertains to the cysteine protease actinidin (EC 3.4.22.14), an enzyme derived from kiwifruit, which shares its name origin with the alkaloid actinidine but is a distinct biomolecule. It is included here as it is frequently confused in procurement contexts. In the hydrolysis of whey protein concentrates (WPC) and milk protein concentrates (MPC) at 60 °C, the catalytic efficiency (kcat/KM) of actinidin was found to be greater than that of papain and bromelain [1]. The order of kcat/KM values was actinidin > papain > bromelain, indicating stronger substrate binding for actinidin [1].

Food Enzymology Protease Kinetics Dairy Science

Stereochemical Identity of Actinidine Confirmed as (+)-7R in Rove Beetles, Distinguishing it from Plant-Derived (-)-7S Enantiomer

A 2023 study using a non-heating extraction method and chiral GC/MS analysis revealed that actinidine produced by rove beetles (Cafius spp.) is exclusively the (+)-7R enantiomer, marking its first discovery in nature [1]. This contrasts with the more commonly known (-)-7S enantiomer found in plants like valerian and silver vine. The study also demonstrated that actinidine biosynthesis in these beetles proceeds via the mevalonic acid pathway [1].

Stereochemistry Natural Product Analysis Chiral Chromatography

Actinidine Applications


Feline Olfactory Research and Enrichment

Researchers investigating feline olfactory preferences or developing novel enrichment products should select actinidine as a specific probe for a subpopulation of cats that respond to this compound with prolonged engagement. The evidence from Bol et al. (2022) [4] demonstrates that while not all cats respond to actinidine, those that do exhibit a longer-lasting response than to nepetalactone, suggesting a distinct receptor or neural pathway. This makes actinidine a valuable tool for dissecting the genetic and neurological basis of the 'catnip response' and for creating targeted enrichment products for this feline subset.

Ant Semiochemical and Pest Management

Actinidine is a proven alarm pheromone component in the ponerine ant Megaponera foetens [4]. Researchers in chemical ecology and integrated pest management should utilize actinidine to study alarm communication in ants and to explore its potential as a behavioral disruptor. Its functional distinction from trail pheromones like N,N-dimethyluracil allows for precise experimental design to manipulate specific ant behaviors, such as nest evacuation, without affecting foraging trails.

Antifungal Lead Discovery and Mycotoxin Mitigation

Natural product chemists and mycologists should prioritize actinidine for screening against Aspergillus ochraceus and related mycotoxin-producing fungi. The comparative antifungal data [4] indicates that actinidine exhibits a distinct specificity profile compared to other iridoids like iridodial β-monoenol acetate. This selectivity can be exploited in lead optimization programs aimed at developing novel antifungal agents or strategies to mitigate ochratoxin contamination in food and feed.

Stereospecific Chemical Ecology and Biosynthesis

For studies involving the comparative chemical ecology of plants and insects, or for tracing biosynthetic pathways, the enantiomeric form of actinidine is a critical consideration. The discovery of (+)-7R-actinidine in rove beetles [4] necessitates the use of this specific enantiomer in any research aiming to replicate or investigate insect-derived semiochemical activity. Procurement of the correct enantiomer is essential for accurate bioassays and for understanding the evolution of iridoid biosynthesis across kingdoms.

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